molecular formula C17H33ClO2 B14493516 Tetradecyl 3-chloropropanoate CAS No. 64120-16-7

Tetradecyl 3-chloropropanoate

Cat. No.: B14493516
CAS No.: 64120-16-7
M. Wt: 304.9 g/mol
InChI Key: KUZUNHDCZIJWAO-UHFFFAOYSA-N
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Description

Tetradecyl 3-chloropropanoate is an ester derivative of 3-chloropropanoic acid, where the hydroxyl group of the acid is replaced by a tetradecyl (C₁₄H₂₉) alkoxy group. Its molecular formula is C₁₇H₃₃ClO₂, with a molecular weight of approximately 304.9 g/mol.

For instance, tert-butyl 3-chloropropanoate (CAS 55710-80-0, ) shares the same ester backbone but features a branched tert-butyl group instead of a linear tetradecyl chain. The extended alkyl chain in this compound likely enhances its lipophilicity and thermal stability compared to shorter-chain analogs .

Properties

CAS No.

64120-16-7

Molecular Formula

C17H33ClO2

Molecular Weight

304.9 g/mol

IUPAC Name

tetradecyl 3-chloropropanoate

InChI

InChI=1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-20-17(19)14-15-18/h2-16H2,1H3

InChI Key

KUZUNHDCZIJWAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecyl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with tetradecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and controlled reaction environments ensures the production of high-quality this compound .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Tetradecyl 3-chloropropanoate with structurally or functionally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications Toxicity/Stability Notes
This compound C₁₇H₃₃ClO₂ ~304.9 Long alkyl chain; chlorinated ester Surfactants, polymer additives Likely low acute toxicity (inferred)
tert-Butyl 3-chloropropanoate () C₇H₁₃ClO₂ 164.63 Branched tert-butyl group; reactive ester R&D, synthetic intermediates Requires ventilation (SDS guidelines)
Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate () C₁₇H₁₇ClO₂ 292.77 Aromatic substituents; steric hindrance Pharmaceutical intermediates Limited toxicity data available
1,2,3-Trichloropropane (–4) C₃H₅Cl₃ 181.45 Fully chlorinated alkane; high reactivity Solvent, fumigant (historical) Carcinogenic (NTP/NIH reports)
3-Chlorobenzaldehyde () C₇H₅ClO 140.57 Aldehyde group; aromatic chlorination Fragrance, agrochemical synthesis Irritant (skin/eyes; requires PPE)

Structural and Functional Differences

  • Alkyl Chain Length: this compound’s long alkyl chain enhances its solubility in nonpolar solvents compared to tert-butyl 3-chloropropanoate, which is more volatile due to its shorter chain .
  • Reactivity: The chlorinated ester group in this compound is less reactive than the trichlorinated alkane group in 1,2,3-trichloropropane, which undergoes rapid hydrolysis and is associated with significant toxicity .
  • Aromatic vs. Aliphatic Systems: Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate () contains aromatic rings, which confer UV stability and rigidity, unlike the flexible aliphatic chain of this compound .

Thermal and Analytical Properties

  • Thermal Stability: Long-chain esters like this compound typically exhibit higher thermal stability than short-chain analogs. Thermogravimetric analysis (TGA) of similar compounds (, Table 2) shows mass loss profiles dependent on alkyl chain length and substituents .
  • Crystallinity : Diffractometer data () suggest that linear esters may form more ordered crystalline structures compared to branched or aromatic derivatives, impacting their melting points and solubility .

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